molecular formula C22H18FN3O2S2 B2408027 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 1260998-69-3

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2408027
CAS No.: 1260998-69-3
M. Wt: 439.52
InChI Key: APKKEFZJYIPTGC-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure includes a 3,5-dimethylphenyl substituent at the 3-position of the pyrimidine ring and a 2-fluorophenylacetamide group linked via a sulfanyl bridge. The dimethylphenyl group enhances lipophilicity, while the fluorine atom on the acetamide moiety may improve metabolic stability .

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-13-9-14(2)11-15(10-13)26-21(28)20-18(7-8-29-20)25-22(26)30-12-19(27)24-17-6-4-3-5-16(17)23/h3-11H,12H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKKEFZJYIPTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide represents a class of thienopyrimidine derivatives with potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H18N4O2SC_{23}H_{18}N_{4}O_{2}S with a molecular weight of approximately 510.7 g/mol. The structure features a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC23H18N4O2S
Molecular Weight510.7 g/mol
IUPAC NameN-(2-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
InChI KeyJIMTXNNPUWNTMW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The thienyl and pyrimidinyl groups may modulate enzyme activities or receptor interactions, influencing various cellular pathways.

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can be beneficial in reducing oxidative stress in cells.
  • Antimicrobial Properties : Some derivatives have demonstrated efficacy against various microbial strains, indicating potential as an antimicrobial agent.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

  • Anticancer Activity : A study by Fayad et al. (2019) identified this compound as part of a drug library screening for anticancer properties. It was found to inhibit tumor growth in multicellular spheroids, suggesting its potential as an anticancer therapeutic agent .
  • Fungicidal Activity : Research has indicated that similar thienopyrimidine compounds exhibit fungicidal properties against phytopathogenic fungi, suggesting that this compound may also possess similar activity .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have been conducted to assess relative biological activities:

Compound NameStructure SimilaritiesBiological Activity
Compound AThienyl and Pyrimidinyl groupsAnticancer
Compound BSulfanyl groupAntimicrobial
Compound CFluorophenyl substitutionAntioxidant

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents on the pyrimidine ring and the acetamide aryl group. These variations influence physicochemical properties, binding interactions, and bioactivity. Below is a comparative analysis of four derivatives:

Compound Name Pyrimidine Substituent Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound: 2-{[3-(3,5-Dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 3,5-Dimethylphenyl 2-Fluorophenyl 439.48 Not Reported Methyl, Fluorine, Sulfanyl
2-{[3-(3,5-Difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide 3,5-Difluorophenyl 2,5-Dimethoxyphenyl 486.44 Not Reported Fluoro, Methoxy, Sulfanyl
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 4-Methylpyrimidine 2,3-Dichlorophenyl 344.21 230 Methyl, Chlorine, Thioether
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-Chlorophenyl 2-Trifluoromethylphenyl 498.50 Not Reported Chlorine, Trifluoromethyl, Sulfanyl

Key Observations

In contrast, the difluorophenyl () and chlorophenyl () groups are electron-withdrawing, which may alter charge distribution and hydrogen-bonding capacity . The 2-fluorophenylacetamide in the target compound balances lipophilicity and polarity, whereas the trifluoromethyl group in ’s derivative introduces strong electron-withdrawing effects, possibly affecting metabolic stability .

Synthetic Routes: describes coupling reactions using diazonium salts to synthesize arylhydrazone derivatives.

The target compound’s intermediate molecular weight (439.48 g/mol) may offer a balance between bioavailability and membrane permeability . Melting points vary significantly; ’s dichlorophenyl derivative melts at 230°C, suggesting high crystallinity due to halogen interactions .

Spectral Data Trends :

  • IR spectra of analogues (e.g., ) show characteristic C=O (1664–1662 cm⁻¹) and C≡N (2214 cm⁻¹) stretches, consistent with the target compound’s expected features .
  • $ ^1H $-NMR signals for exchangeable NH protons (δ 10.10–12.50 ppm) are common across derivatives .

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